Potassium (5-chloropyridin-2-yl)trifluoroborate
Description
Potassium (5-chloropyridin-2-yl)trifluoroborate is an organoboron reagent with the chemical formula C₅H₃BClF₃KN. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids . The 5-chloro substituent on the pyridine ring modulates electronic effects, influencing reactivity in coupling reactions. Its synthesis typically involves halogenation of pyridine derivatives followed by trifluoroborate salt formation, as described in general methodologies for trifluoroborate synthesis .
Properties
Molecular Formula |
C5H3BClF3KN |
|---|---|
Molecular Weight |
219.44 g/mol |
IUPAC Name |
potassium;(5-chloropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H3BClF3N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |
InChI Key |
XUTKAGRJUBHIET-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=NC=C(C=C1)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (5-chloropyridin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium and is facilitated by the presence of a base such as potassium carbonate (K2CO3). The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chloropyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (5-chloropyridin-2-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (5-chloropyridin-2-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which enhances its nucleophilicity and facilitates the transmetalation process .
Comparison with Similar Compounds
Structural Analogues: Halogenated Pyridinyl Trifluoroborates
Potassium (6-Chloropyridin-3-yl)trifluoroborate (CAS 1235099-38-3) and Potassium (6-Bromopyridin-3-yl)trifluoroborate (CAS 1189097-43-5) differ in the position and type of halogen substituents. For instance, bromine’s larger atomic radius may slow transmetallation steps compared to chlorine .
Potassium (2-Chloropyridin-3-yl)trifluoroborate (CAS 1201899-19-5) features a chlorine substituent at the 2-position, adjacent to the boron-bound nitrogen. This proximity may enhance electron-withdrawing effects, increasing oxidative stability but possibly reducing nucleophilicity in coupling reactions .
| Compound | Substituent Position | Halogen | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Potassium (5-Chloropyridin-2-yl)trifluoroborate | 5-Cl, 2-B | Cl | 219.44 | Drug synthesis, materials |
| Potassium (6-Chloropyridin-3-yl)trifluoroborate | 6-Cl, 3-B | Cl | 219.44 | Cross-coupling reagents |
| Potassium (6-Bromopyridin-3-yl)trifluoroborate | 6-Br, 3-B | Br | 263.89 | Catalysis research |
Heterocyclic Variants: Pyrimidine and Thiophene Derivatives
Potassium (5-Chloropyrimidin-2-yl)trifluoroborate (CAS 1245906-58-4) replaces the pyridine ring with a pyrimidine.
Potassium (5-Chlorothiophen-2-yl)trifluoroborate (CID 71311048) substitutes pyridine with thiophene. The sulfur atom introduces resonance effects, which may alter conjugation in materials science applications. However, sulfur’s lone pairs could coordinate with metal catalysts, complicating cross-coupling reactions .
Aliphatic Trifluoroborates
Potassium Cyclopropyltrifluoroborate and Potassium Cyclobutyltrifluoroborate are aliphatic analogues. These compounds exhibit lower aromatic stabilization, making them less stable but highly reactive in alkyl-aryl cross-couplings. Their sp³-hybridized boron centers require optimized catalytic systems (e.g., Pd/C with CataXium ligands) compared to aryl trifluoroborates .
Reactivity and Stability Comparisons
- Stability vs. Boronic Acids : Potassium trifluoroborates, including the target compound, are tetracoordinate and resist protodeboronation and oxidation better than tricoordinate boronic acids. This stability enables their use in multi-step syntheses .
- Cross-Coupling Efficiency : Aryl trifluoroborates generally show higher coupling yields with aryl chlorides than aliphatic analogues. For example, this compound achieves >80% yield in Pd-catalyzed couplings, whereas cyclopropyltrifluoroborates require specialized ligands for comparable efficiency .
- Pyrimidine derivatives, with two electron-deficient nitrogens, may exhibit faster coupling rates than pyridinyl analogues .
Biological Activity
Potassium (5-chloropyridin-2-yl)trifluoroborate is an organoboron compound that has gained attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
This compound has the chemical formula CHBClFK and appears as a white crystalline solid. It is soluble in various polar solvents, including water and ethanol. The synthesis of this compound typically involves the reaction of 5-chloropyridine with boron trifluoride in the presence of a potassium salt, which facilitates the formation of the trifluoroborate moiety. The chlorine atom in the pyridine ring can be substituted by nucleophiles, allowing for further functionalization, which is crucial for its utility in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Pharmacological Properties
Research into related organotrifluoroborates has indicated potential pharmacological effects. For example, potassium thiophene-3-trifluoroborate was evaluated for its antinociceptive properties in mice, demonstrating that organotrifluoroborates could act as inhibitors of serine proteases, suggesting a broader scope for biological activity among these compounds . Although direct studies on this compound are sparse, its structural similarities to other active compounds warrant further investigation.
Toxicological Studies
Toxicological investigations are essential to assess the safety profile of new compounds. In studies involving related organotrifluoroborates, no significant differences were observed in hepatic and renal function markers between treated and control groups, indicating a favorable safety profile at tested doses . Such findings suggest that this compound may also exhibit low toxicity; however, specific studies are necessary to confirm this.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other organotrifluoroborates:
| Compound Name | Structure/Functional Group | Notable Activity |
|---|---|---|
| Potassium thiophene-3-trifluoroborate | Thiophene ring | Antinociceptive properties |
| Potassium naphthalen-1-trifluoroborate | Naphthalene structure | Potential oxidation pathways |
| Potassium phenyltrifluoroborate | Phenyl group | Used in various synthetic applications |
This table illustrates how different organotrifluoroborates possess unique properties that may influence their biological activities.
Future Directions
Given the promising nature of this compound as a reagent in organic synthesis, future research should focus on:
- Biological Activity Studies : Conducting targeted studies to evaluate its pharmacological effects.
- Toxicological Assessments : Comprehensive evaluations to establish safety profiles across various dosages.
- Mechanistic Investigations : Understanding the mechanisms through which it may exert biological effects or interact with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
